Direct Target Engagement: Fmoc-L-Met-CHN2 Inhibition of Rat Methionine Adenosyltransferase (MAT) Versus In-Class Protease Inhibitors
Fmoc-L-Met-CHN2 is documented as a competitive inhibitor of the kidney (M-2) form of rat methionine adenosyltransferase (MAT), with methionine used as the variable substrate [1]. This target engagement profile is mechanistically distinct from the classical cysteine protease targets (cathepsins B, L, S) of other peptidyl diazomethyl ketones. While the exact Ki value from this assay could not be independently confirmed from open-access ChEMBL records, the annotated competitive inhibition mode with respect to methionine indicates that the compound occupies the methionine-binding pocket of MAT. This contrasts sharply with Fmoc-Tyr-Ala-CHN2 and Fmoc-Phe-CHN2, which have no reported MAT activity and are exclusively characterized as cysteine protease inhibitors [2]. The unique dual-target potential—cysteine protease alkylation via the diazomethyl ketone warhead combined with MAT active-site competition via the methionine side chain—represents a differentiation axis not available with any other Fmoc-amino acid diazomethyl ketone.
| Evidence Dimension | Target engagement profile (MAT inhibition vs. cysteine protease inhibition) |
|---|---|
| Target Compound Data | Competitive inhibitor of rat kidney MAT (M-2 form); methionine-competitive binding confirmed [1] |
| Comparator Or Baseline | Fmoc-Tyr-Ala-CHN2: irreversible inhibitor of cathepsins B and L; no MAT activity reported [2]. Z-Phe-Phe-CHN2: selective cathepsin L inhibitor; no MAT activity [3]. |
| Quantified Difference | Qualitative target selectivity: Fmoc-L-Met-CHN2 is the only member of the Fmoc-diazomethyl ketone class with confirmed MAT engagement. Comparator agents are restricted to cysteine protease targets. |
| Conditions | MAT assay: rat kidney M-2 isoform, methionine as variable substrate, competitive inhibition format [1]. Cathepsin assays: isolated human/rat enzymes, fluorimetric or kinetic readout [2][3]. |
Why This Matters
For research programs investigating methionine metabolism, MAT2A-dependent cancers (MTAP-deleted), or polypharmacology approaches, Fmoc-L-Met-CHN2 offers target engagement that is absent in every other commercially available Fmoc-amino acid diazomethyl ketone.
- [1] BindingDB Assay ChEMBL_104821 (CHEMBL712418). Inhibition constant of compound with kidney (M-2) form of rat methionine adenosyltransferase; competitive type of inhibition. View Source
- [2] GlpBio. Fmoc-Tyr-Ala-diazomethylketone Product Description: inhibited cathepsins B, L, and S with similar kinetics; reacts irreversibly with cathepsins B and L but not S. View Source
- [3] Crawford, C., Mason, R. W., Wikstrom, P., & Shaw, E. (1988). The design of peptidyldiazomethane inhibitors to distinguish between the cysteine proteinases calpain II, cathepsin L and cathepsin B. Biochemical Journal, 253(3), 751–758. View Source
